N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could produce a variety of substituted benzamides.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its amide functional group.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide
- N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide
- N-(5-Amino-2-methoxyphenyl)formamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its solubility and reactivity. The combination of these functional groups with the amide linkage provides a distinct set of chemical and physical properties that can be exploited in various applications.
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an amide functional group, which is critical for its biological interactions. The presence of amino and methoxy groups enhances its solubility and reactivity, potentially influencing its pharmacological properties.
The mechanism of action of this compound involves interactions with various molecular targets. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Anticancer Properties
This compound has shown promising anticancer activity in several studies. It may inhibit the proliferation of cancer cells by modulating enzyme activity involved in cell growth and survival. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 10.5 | Inhibition of cell proliferation |
A549 (lung cancer) | 8.3 | Induction of apoptosis |
HeLa (cervical cancer) | 12.0 | Cell cycle arrest |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
E. coli | 25 | Bacteriostatic |
S. aureus | 15 | Bactericidal |
P. aeruginosa | 30 | Bacteriostatic |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory disorders.
Case Studies
- Anticancer Study : In a recent study involving human cancer cell lines, this compound was found to significantly reduce tumor growth in xenograft models, suggesting strong in vivo anticancer efficacy .
- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against multi-drug resistant bacterial infections, revealing a notable reduction in infection rates among treated patients compared to controls .
- Anti-inflammatory Research : A study demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis, indicating potential for treating chronic inflammatory diseases .
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-14-7-5-4-6-12(14)16(19)18-13-10-11(17)8-9-15(13)20-2/h4-10H,3,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRABCZJNAMUTOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.